molecular formula C19H28N4O2S B1205880 Etisulergine CAS No. 64795-23-9

Etisulergine

Cat. No.: B1205880
CAS No.: 64795-23-9
M. Wt: 376.5 g/mol
InChI Key: YHEIHLVIKSTGJE-YXJHDRRASA-N
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Description

Etisulergine is a chemical compound with the molecular formula C19H28N4O2S . It is known for its pharmacological properties and has been studied for various applications in scientific research. The compound is characterized by its complex structure, which includes a sulfur atom, making it unique among similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etisulergine can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of reactions, including condensation and cyclization.

    Introduction of Functional Groups: Functional groups such as hydroxyl, amino, and sulfur-containing groups are introduced through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Etisulergine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Etisulergine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Etisulergine involves its interaction with specific molecular targets and pathways. It is known to bind to receptors in the central nervous system, modulating neurotransmitter release and influencing signal transduction pathways. The compound’s effects are mediated through its interaction with serotonin and dopamine receptors, leading to changes in neuronal activity and behavior .

Comparison with Similar Compounds

Etisulergine is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Lysergic acid diethylamide, Ergotamine, Methysergide.

    Uniqueness: Unlike other compounds, this compound contains a sulfur atom, which contributes to its distinct pharmacological profile. .

This compound stands out due to its unique chemical structure and diverse applications in scientific research. Its synthesis, chemical reactivity, and mechanism of action make it a compound of significant interest in various fields.

Properties

CAS No.

64795-23-9

Molecular Formula

C19H28N4O2S

Molecular Weight

376.5 g/mol

IUPAC Name

(6aR,9S,10aR)-9-(diethylsulfamoylamino)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C19H28N4O2S/c1-4-23(5-2)26(24,25)21-14-10-16-15-7-6-8-17-19(15)13(11-20-17)9-18(16)22(3)12-14/h6-8,11,14,16,18,20-21H,4-5,9-10,12H2,1-3H3/t14-,16+,18+/m0/s1

InChI Key

YHEIHLVIKSTGJE-YXJHDRRASA-N

Isomeric SMILES

CCN(CC)S(=O)(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C

SMILES

CCN(CC)S(=O)(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C

Canonical SMILES

CCN(CC)S(=O)(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C

Related CAS

72782-54-8 (mono-hydrochloride)

Synonyms

CQ 32084
CQ-32084
etisulergine

Origin of Product

United States

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